AZD8542
CAS No.: 1126366-36-6
Cat. No.: VC0520136
Molecular Formula: C25H24N4O2
Molecular Weight: 412.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1126366-36-6 |
---|---|
Molecular Formula | C25H24N4O2 |
Molecular Weight | 412.5 g/mol |
IUPAC Name | N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
Standard InChI | InChI=1S/C25H24N4O2/c1-17-12-18(2)23(13-22(17)24-14-29(3)16-27-24)28-25(30)19-7-9-21(10-8-19)31-15-20-6-4-5-11-26-20/h4-14,16H,15H2,1-3H3,(H,28,30) |
Standard InChI Key | SMQVBAGSZVHCJP-UHFFFAOYSA-N |
SMILES | O=C(NC1=CC(C2=CN(C)C=N2)=C(C)C=C1C)C3=CC=C(OCC4=NC=CC=C4)C=C3 |
Canonical SMILES | CC1=CC(=C(C=C1C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C |
Appearance | Solid powder |
Introduction
Description
AZD8542 is a synthetic organic compound that functions as an antagonist of Smoothened (SMO) and is being explored for its potential as an oncology therapeutic . It is also known as AZD-8542 or AZD 8542 . AstraZeneca has included AZD8542 in its Open Innovation Pharmacology Toolbox .
Chemical Information
-
IUPAC Name: N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide
-
SMILES: O=C(NC1=CC(C=2N=CN(C2)C)=C(C=C1C)C)C3=CC=C(OCC4=NC=CC=C4)C=C3
Biological Activity
AZD8542 functions as an antagonist of the Smoothened (SMO) receptor, a key protein in the Hedgehog (Hh) pathway . Aberrant activation of the Hh pathway is implicated in several types of cancer . By targeting SMO, AZD8542 can inhibit the Hh pathway, which is crucial for tumor progression, particularly within the tumor-associated stroma .
Storage Information
AZD8542 should be stored under specific conditions to maintain its stability:
Research Findings
-
Hedgehog Pathway Inhibition: AZD8542 inhibits the Hedgehog (Hh) pathway, which is vital in oncology .
-
Tumor Microenvironment Targeting: Research indicates that inhibiting the Hh pathway with AZD8542 targets the tumor-associated stroma in pancreatic cancer .
-
Combination Therapies: AZD8542 has been tested in vitro and in vivo and has demonstrated the ability to inhibit GLI expression in human prostate stromal cell lines, as well as inhibit tumor growth in xenografts of pancreatic and colon cancer .
-
Glioblastoma Cell Death: Combined treatments including AZD8542 with AZD5363, curcumin, or resveratrol induce death in human glioblastoma cells by suppressing the PI3K/AKT and SHH signaling pathways .
Pharmacokinetics
AZD8542 exhibits excellent pharmacokinetics across multiple preclinical species and demonstrates in vivo activity in abrogating the Hh paracrine pathway, as well as anti-tumor effects .
IC50 Values
Anticancer Agent | U-87 MG IC50 (μM) | A172 IC50 (μM) |
---|---|---|
AZD5363 | 100 | 100 |
AZD8542 | 70 | 70 |
Curcumin (CCR) | 18 | 18 |
Resveratrol (RV) | 110 | 110 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume